molecular formula C17H16FNO2 B4563235 3-allyl-N-(4-fluorophenyl)-4-methoxybenzamide

3-allyl-N-(4-fluorophenyl)-4-methoxybenzamide

Cat. No.: B4563235
M. Wt: 285.31 g/mol
InChI Key: CPMBJMKYDWGKRY-UHFFFAOYSA-N
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Description

3-allyl-N-(4-fluorophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H16FNO2 and its molecular weight is 285.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.11650692 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalytic Applications

An effective Rh(III)-catalyzed stepwise ortho allylation of N-methoxybenzamides with polysubstituted allenes is demonstrated in a study by Zeng, Fu, and Ma (2012). This process involves C-H functionalization and is conducted under mild conditions, showing compatibility with ambient air and moisture. The study highlights the potential for highly efficient axial chirality transfer, resulting in optically active lactones (Zeng, Fu, & Ma, 2012).

2. Antibacterial Properties

Haydon et al. (2010) explored the structure-activity relationships of N-methoxybenzamide analogues, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This study underscores the significance of N-methoxybenzamide derivatives in creating effective antibacterial agents (Haydon et al., 2010).

3. Corrosion Inhibition

Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their findings revealed that these compounds, including derivatives of N-methoxybenzamides, are effective in inhibiting corrosion, demonstrating their utility in industrial applications (Fouda et al., 2020).

4. Neurotransmission Studies

Plenevaux et al. (2000) summarized researches conducted with a specific 5-HT1A antagonist derived from N-methoxybenzamide, used for studying serotonergic neurotransmission with positron emission tomography (PET). This highlights the use of N-methoxybenzamide derivatives in neuroscientific research, particularly in the study of neurotransmitter systems (Plenevaux et al., 2000).

5. Anticancer Research

Alam (2022) conducted a study on eugenol derivatives, including 4-allyl-2-methoxyphenol, for their anticancer activity against breast cancer cells. This research signifies the potential therapeutic applications of N-methoxybenzamide derivatives in oncology, offering promising leads for cancer treatment (Alam, 2022).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-3-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-3-4-12-11-13(5-10-16(12)21-2)17(20)19-15-8-6-14(18)7-9-15/h3,5-11H,1,4H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMBJMKYDWGKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.